WYC-209 is a synthetic retinoid investigated for its anti-cancer properties. [, ] It belongs to the class of compounds known as retinoids, which are structurally related to vitamin A. WYC-209 has demonstrated promising results in preclinical studies for its ability to inhibit the growth and spread of various cancer cells, including gastric cancer and melanoma. [, , ] Its role in scientific research centers around its potential as a novel therapeutic agent for cancer treatment.
Ethyl 2-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyrimidine-5-carboxylate, also known as WYC-209, is a synthetic retinoid compound that has garnered attention for its potential in cancer treatment. This compound is designed to target and eliminate cancer stem cells, which are notorious for their resistance to conventional chemotherapy and their role in cancer relapse and metastasis. The compound's IUPAC name reflects its complex structure, which includes a pyrimidine ring and a thiochromen moiety, indicating its potential for diverse biological interactions and therapeutic applications.
The synthesis of ethyl 2-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyrimidine-5-carboxylate involves multiple synthetic routes. Researchers have explored various reaction conditions and reagents to optimize the yield and purity of the final product. The preparation typically includes:
These methods have been refined over time to enhance efficiency and reduce by-products.
The molecular structure of ethyl 2-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyrimidine-5-carboxylate can be represented by the following structural formula:
Ethyl 2-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyrimidine-5-carboxylate undergoes several key chemical reactions:
These reactions are crucial for developing analogs with improved efficacy or reduced toxicity profiles.
The mechanism of action for ethyl 2-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyrimidine-5-carboxylate primarily involves its interaction with retinoic acid receptors (RARs). Upon binding to these receptors at nanomolar concentrations, the compound induces apoptosis (programmed cell death) in cancer cells through the caspase 3 pathway. This pathway is critical in mediating cellular responses to stress and damage.
Additionally, WYC-209 has demonstrated the ability to inhibit tumor metastasis in animal models, suggesting its potential as an effective therapeutic agent against aggressive cancer types.
Ethyl 2-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyrimidine-5-carboxylate is characterized by:
These properties are essential for understanding how the compound behaves in biological systems and its potential formulations for therapeutic use.
Ethyl 2-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyrimidine-5-carboxylate has a wide range of applications in scientific research:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: